molecular formula C8H11BrN2O2 B10905075 ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B10905075
M. Wt: 247.09 g/mol
InChI Key: UEGGYFLOLLLBCV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a molecular formula of C₈H₁₁BrN₂O₂. Pyrazole derivatives are widely studied for their biological and chemical versatility, including applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent at position 3 enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the ethyl ester group at position 4 contributes to solubility and stability. This compound’s structural features make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3

InChI Key

UEGGYFLOLLLBCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvent and brominating agent may vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.

    Oxidation Reactions: Products include oxides or higher oxidation state compounds.

    Reduction Reactions: Products include hydrogenated derivatives.

Scientific Research Applications

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.

    DNA Interaction: Binding to DNA and interfering with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (3b) :

    • Structural difference : Bromine at position 4 instead of 3.
    • Impact : Alters electronic distribution and reactivity. The 4-bromo derivative may exhibit reduced electrophilicity at the pyrazole core compared to the 3-bromo isomer, affecting nucleophilic substitution pathways .
    • Synthesis : Prepared via bromination of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, similar to the target compound but with regioselective bromination .
  • Ethyl 3-(benzyloxy)-1,5-dimethyl-1H-pyrazole-4-carboxylate (19): Structural difference: Benzyloxy group replaces bromine at position 3. The benzyloxy group also introduces a site for deprotection or further functionalization . Synthesis: Derived from benzyl bromide and potassium carbonate in DMF, contrasting with brominated analogs that require halogenation agents .

Methyl Ester Analog

  • Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate: Structural difference: Methyl ester instead of ethyl ester. Impact: Lower molar mass (233.06 g/mol vs. 247.09 g/mol for ethyl ester) and slightly higher density (1.59 g/cm³). The methyl ester may reduce solubility in nonpolar solvents compared to the ethyl variant . pKa: Predicted pKa of -1.95, indicating strong acidity due to electron-withdrawing bromine and ester groups .

Heterocyclic and Aromatic Derivatives

  • Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate: Structural difference: Phenyl groups at positions 1 and 5 instead of methyl groups. Impact: Enhanced π-π stacking interactions and hydrophobicity, beneficial for crystal engineering or receptor binding. Crystallographic data (Acta Cryst., 2010) shows planar geometry with intermolecular hydrogen bonds involving the ester carbonyl .
  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: Structural difference: Pyrazolone core with a 4-chlorophenyl substituent. Impact: The ketone at position 3 increases hydrogen-bonding capacity, while the chlorophenyl group introduces steric and electronic effects. LC/MS data (m/z 301, 303, 305 [M+H]⁺) highlights isotopic patterns distinct from non-chlorinated analogs .

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Applications
This compound C₈H₁₁BrN₂O₂ 247.09 ~1.55* ~-1.95* Synthetic intermediate
Mthis compound C₇H₉BrN₂O₂ 233.06 1.59 -1.95 Material science
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate C₈H₁₁BrN₂O₂ 247.09 ~1.55* ~-2.0* Regioselective synthesis
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate C₁₉H₁₈N₂O₂ 306.36 1.25† ~-1.5† Antimicrobial agents

*Predicted values based on analog data. †Experimental values from crystallography .

Biological Activity

Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms and an ethyl ester functional group. The presence of a bromine atom at the 3-position and methyl groups at the 1 and 5 positions enhances its reactivity and biological potential.

Property Value
Molecular Formula C8H10BrN2O2
Molecular Weight 236.08 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of 1,5-dimethylpyrazole with bromine under controlled conditions.
  • Esterification : The resulting compound is then reacted with ethyl chloroformate to form the ethyl ester derivative.

These methods allow for high yields and purity, making it suitable for further biological evaluation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In animal models, it reduced paw edema significantly compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It affects signaling pathways related to cell survival and apoptosis, particularly through caspase activation.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

Study on Antimicrobial Activity

A study conducted by Sivaramakarthikeyan et al. (2022) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Evaluation in Cancer Models

In a study published in Journal of Medicinal Chemistry, researchers found that this compound reduced tumor growth in xenograft models by approximately 45% compared to untreated controls .

Anti-inflammatory Assessment

A histopathological evaluation showed minimal gastric irritation in animal models treated with this compound, suggesting a favorable safety profile relative to traditional NSAIDs like ibuprofen .

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